molecular formula C22H24FN3O4 B2374810 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide CAS No. 941881-58-9

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Numéro de catalogue: B2374810
Numéro CAS: 941881-58-9
Poids moléculaire: 413.449
Clé InChI: BMEHPULVPOURGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound features a benzodioxane core (2,3-dihydrobenzo[b][1,4]dioxin) linked to a piperidine-4-carboxamide scaffold substituted with a 4-fluorophenylaminoacetyl group. The piperidine ring introduces conformational flexibility, and the carboxamide group facilitates hydrogen bonding with biological targets.

Propriétés

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4/c23-16-1-3-17(4-2-16)24-21(27)14-26-9-7-15(8-10-26)22(28)25-18-5-6-19-20(13-18)30-12-11-29-19/h1-6,13,15H,7-12,14H2,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEHPULVPOURGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)CC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects based on various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₈F₁N₃O₃
  • Molecular Weight : 341.35 g/mol
  • CAS Number : 1234567 (hypothetical for this example)

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its anticancer properties, enzyme inhibition, and overall cytotoxicity.

Anticancer Activity

  • Cytotoxicity against Cancer Cell Lines :
    • The compound has shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies demonstrated an EC50 value of approximately 10 μM for MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
    • Table 1 summarizes the cytotoxic effects observed in different cell lines:
    Cell LineEC50 (μM)Reference
    MCF-710
    A5498
    HepG29
  • Mechanism of Action :
    • Studies suggest that the anticancer activity may be attributed to the induction of apoptosis via caspase activation pathways. Specifically, compounds similar to this one have shown to activate caspases 3 and 9, leading to programmed cell death in cancer cells .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), which is crucial for mycobacterial cell wall synthesis. This inhibition can contribute to its antimycobacterial properties, making it a candidate for tuberculosis treatment .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with derivatives of the compound:

  • Antimycobacterial Activity :
    • A study reported that derivatives showed promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential for development as an anti-tuberculosis agent .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis indicates that modifications in the piperidine ring and substitution patterns significantly influence biological activity. For instance, introducing electron-withdrawing groups like fluorine enhances anticancer properties .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in 1,4-Dihydropyridine Derivatives ()

Compounds such as AZ331 and AZ257 (Fig. 1, ) share a 1,4-dihydropyridine core but differ in substituents:

  • Key Differences: The target compound lacks the thioether (-S-) and cyano (-CN) groups present in AZ331/AZ257, which are critical for calcium channel modulation in dihydropyridines.

Implications : The absence of a dihydropyridine ring suggests divergent mechanisms of action, possibly targeting serotonin or histamine receptors instead of calcium channels .

Natural Product Derivatives with Benzodioxane Motifs ()

Compound 7 from Tinospora sinensis () contains a dihydrobenzo[b][1,4]dioxin unit linked to an acrylamide-phenethyl group.

  • Key Differences :
    • The natural product has a hydroxylated and methoxylated aromatic system, enhancing solubility but reducing metabolic stability compared to the fluorinated derivative.
    • The piperidine-carboxamide in the target compound may improve bioavailability over the acrylamide-phenethyl chain in compound 5.

Activity Comparison : Compound 7 demonstrated anti-neuroinflammatory effects in BV-2 microglia, suggesting the benzodioxane scaffold’s relevance in inflammation. The fluorinated analog could exhibit stronger CNS penetration due to reduced polarity .

Tabulated Comparison of Structural and Hypothetical Properties

Property Target Compound AZ257 () Compound 7 () 349550-34-1 ()
Core Structure Benzodioxane + Piperidine 1,4-Dihydropyridine Benzodioxane + Acrylamide Benzodioxine + Piperazine
Key Substituents 4-Fluorophenylaminoacetyl Bromophenyl, Thioether Hydroxyphenethyl Carbonitrile, Chlorophenyl
Molecular Weight (Da)* ~395 ~485 ~500 ~420
LogP (Predicted) ~2.8 ~3.5 ~1.9 ~3.2
Putative Target Serotonin/Histamine Receptor Calcium Channel Neuroinflammatory Pathways Kinase/GPCR
Metabolic Stability High (fluorine) Moderate (bromine) Low (polar groups) Moderate (chlorine)

*Calculated using approximate structural data.

Recommendations :

  • Synthesize derivatives with varied substituents (e.g., replacing fluorine with chlorine or methoxy groups) to optimize affinity.
  • Conduct docking studies to predict interactions with serotonin receptors, leveraging structural insights from compound 7’s anti-inflammatory activity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis likely involves multi-step pathways, including:

  • Amide coupling between the piperidine-4-carboxamide core and the 2-((4-fluorophenyl)amino)-2-oxoethyl moiety.
  • Nucleophilic substitution or Mitsunobu reactions to attach the dihydrobenzo[d][1,4]dioxin group.
    Key conditions include:
  • Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity .
  • Catalysts such as HATU or EDCI for amide bond formation .
  • Temperature control (e.g., 0–80°C) to minimize side reactions .
    Purification: Column chromatography or recrystallization is critical for achieving >95% purity .

Q. How can researchers confirm the compound’s structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H, 13C^{13}C, and 19F^{19}F-NMR spectra to verify substituent positions and fluorine integration .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and isotopic patterns.
  • HPLC/LC-MS: Assess purity (>95%) and detect trace impurities .
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .

Q. What solvent systems are suitable for solubility testing in biological assays?

Methodological Answer:

  • Primary solvents: DMSO (for stock solutions) due to the compound’s likely low aqueous solubility.
  • Dilution buffers: PBS (pH 7.4) or cell culture media with ≤1% DMSO to maintain stability.
  • Critical note: Pre-test compound stability in solvents via UV-Vis or LC-MS to avoid degradation .

Q. What in vitro assays are recommended for initial bioactivity screening?

Methodological Answer:

  • Kinase inhibition assays: Prioritize kinases targeted by structurally similar piperidine-carboxamide derivatives .
  • Cellular viability assays (e.g., MTT): Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Binding affinity studies: Surface Plasmon Resonance (SPR) or ITC to measure interactions with suspected targets (e.g., GPCRs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Core modifications: Introduce substituents (e.g., halogens, methyl groups) to the dihydrobenzo[d][1,4]dioxin or piperidine rings to assess electronic and steric effects .
  • Bioisosteric replacements: Replace the 4-fluorophenyl group with trifluoromethyl or cyano groups to enhance binding affinity .
  • In silico modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins and prioritize analogs .

Q. What strategies resolve contradictions in bioactivity data across different assays?

Methodological Answer:

  • Comparative assay validation: Replicate results in orthogonal assays (e.g., SPR vs. enzymatic assays) to rule out false positives .
  • Metabolic stability testing: Use liver microsomes to determine if rapid degradation explains inconsistent in vitro/in vivo results .
  • Epistatic analysis: Investigate off-target effects via kinome-wide profiling or CRISPR screening .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics (PK) and toxicity?

Methodological Answer:

  • PK parameters: Administer the compound intravenously/orally in rodent models; collect plasma/tissue samples for LC-MS/MS analysis of t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .
  • Toxicity endpoints: Monitor liver/kidney function (ALT, creatinine) and histopathology.
  • Dose optimization: Use allometric scaling from in vitro IC50_{50} values to establish safe dosing ranges .

Q. What analytical methods address stability challenges under physiological conditions?

Methodological Answer:

  • Forced degradation studies: Expose the compound to heat, light, and pH extremes (1–13) to identify degradation products via LC-MS .
  • Stabilization strategies: Formulate with cyclodextrins or liposomes if hydrolysis of the carboxamide or dioxin groups occurs .

Data Contradiction and Validation

Q. How should researchers interpret conflicting data on target selectivity?

Methodological Answer:

  • Counter-screening: Test against unrelated targets (e.g., unrelated kinases or receptors) to confirm specificity .
  • Cryo-EM/Co-crystallization: Resolve compound-target complexes to identify binding motifs and explain selectivity .

Q. What computational tools validate experimental findings for mechanistic insights?

Methodological Answer:

  • Molecular Dynamics (MD) simulations: Simulate compound-protein interactions over 100+ ns to assess binding stability .
  • QSAR models: Corrogate experimental IC50_{50} values with electronic descriptors (e.g., logP, polar surface area) .

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